ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate
Description
Historical Development of Furan-Based Bioactive Compounds
The medicinal exploration of furans traces back to the isolation of 2-furoic acid from pine resin in 1780, marking the first documented furan derivative. The 19th century saw furfural emerge as a versatile chemical precursor, but it was not until the mid-20th century that furan rings became strategically incorporated into pharmaceuticals. A pivotal advancement occurred with the development of nitrofurantoin in 1953, a furan-derived antibiotic that remains clinically relevant for urinary tract infections.
The structural simplicity of the furan ring—a five-membered aromatic system with one oxygen atom—enabled systematic derivatization. By the 1980s, over 120 furan-containing drugs had entered clinical trials, spanning antiviral, antipsychotic, and antihypertensive applications. Table 1 illustrates representative FDA-approved drugs containing furan scaffolds:
| Drug Name | Therapeutic Class | Key Structural Feature |
|---|---|---|
| Nitrofurantoin | Antibacterial | Nitrofuran with imidazolidine |
| Furosemide | Diuretic | Furan-linked sulfonamide |
| Ranitidine | Antiulcer | Dimethylaminomethylfuran |
This historical progression established furans as privileged structures in drug design, with over 15% of small-molecule drugs approved between 1981–2014 containing oxygen heterocycles like furans.
Significance of Dihydrofuran Scaffolds in Medicinal Chemistry
Dihydrofuran derivatives, characterized by partial saturation of the furan ring, offer distinct advantages over fully aromatic counterparts:
- Enhanced metabolic stability : Reduction of the furan’s double bond decreases susceptibility to oxidative degradation by cytochrome P450 enzymes.
- Stereochemical complexity : The non-planar dihydrofuran ring enables chiral center formation, critical for target specificity in CNS drugs.
- Conformational restraint : The semi-rigid structure preferentially displays substituents in bioactive orientations, as seen in the muscle relaxant dantrolene.
Modern synthetic methods, such as hypervalent iodine-mediated cyclizations, now enable efficient construction of dihydrofuran cores with diverse substitutions. A 2023 study demonstrated metal-free synthesis of spiro-dihydrofurans with 89–94% yields under mild conditions, highlighting advances in sustainable production. These developments have expanded structure-activity relationship (SAR) studies, particularly for anticancer and antimicrobial applications.
Position of Ethyl 2-[(3,4-Dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate in Current Research
This specific derivative combines three pharmacophoric elements:
- Dihydrofuran core : Provides metabolic stability and conformational rigidity.
- 3,4-Dichloroaniline group : Enhances lipophilicity and potential kinase inhibition, analogous to chlorinated tyrosine kinase inhibitors.
- Ethyl carboxylate ester : Serves as a prodrug moiety for enhanced bioavailability.
Recent patents describe novel synthetic routes to similar dihydrofuran carboxylates using acid-catalyzed cyclization of sugars in monophasic solvents, achieving >70% conversion rates. While biological data for this exact compound remains limited, structurally related 4-oxodihydrofurans show IC~50~ values of 0.15 µg/mL against cervical cancer cells. The presence of the dichlorophenyl group suggests potential activity against chloroquine-resistant parasites, though this requires experimental validation.
Ongoing research focuses on optimizing the substitution pattern:
- C-2 position : The aniline group’s electron-withdrawing chloro substituents may modulate electron density in the dihydrofuran ring, affecting binding to hydrophobic enzyme pockets.
- C-4 carbonyl : Could participate in hydrogen bonding with biological targets, as observed in COX-2 inhibitors.
- C-3 carboxylate : Provides a site for prodrug modifications or salt formation to enhance solubility.
Properties
IUPAC Name |
ethyl 2-(3,4-dichloroanilino)-4-oxofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4/c1-2-19-13(18)11-10(17)6-20-12(11)16-7-3-4-8(14)9(15)5-7/h3-5,16H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTDYCQAIZSVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the reaction of 3,4-dichloroaniline with ethyl 4-oxofuran-3-carboxylate under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Ethyl 2-(3-Hydroxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate
Ethyl 2-[N-p-Chlorobenzyl-(2′-methyl)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007)
BD 1008 and BD 1047 (Non-Furan Analogs)
- Substituents : Contain 3,4-dichlorophenyl groups but lack the dihydrofuran core.
- SAR Insight : The dihydrofuran ring is critical for anti-cancer activity, as its absence shifts the pharmacological profile entirely.
Quantitative Comparison of Anti-Cancer Activity
Mechanistic Insights
- Lipophilicity : Chlorine atoms improve membrane permeability, as evidenced by its superior potency in HL-60 cells compared to hydroxylated analogs .
- Steric Effects : Bulkier groups (e.g., JOT01007’s chlorobenzyl) may restrict binding to hematologic targets but improve affinity for solid tumor receptors.
Biological Activity
Ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate, a derivative of furoquinolone, has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H12Cl2N2O4
- Molecular Weight : 347.16 g/mol
Research indicates that this compound exhibits significant anti-proliferative effects on various cancer cell lines. The following mechanisms have been identified:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells. A study indicated that it activates caspase-3 and upregulates pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Reactive Oxygen Species (ROS) Production : The compound increases intracellular ROS levels, which are critical in mediating cell apoptosis and altering mitochondrial membrane potential .
- Calcium Ion Influx : It also promotes an increase in intracellular calcium ions (), further contributing to the apoptotic process .
Anticancer Activity
A pivotal study assessed the anti-cancer properties of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (a closely related compound). The findings revealed:
- Cytotoxic Concentration : The compound exhibited a 50% cytotoxic concentration (CC50) of approximately 23.5 µM against HL-60 cells.
| Parameter | Value |
|---|---|
| CC50 (HL-60 cells) | 23.5 µM |
| Apoptosis Induction | Yes |
| Caspase-3 Activation | Yes |
| Increase in ROS | Yes |
| Decrease in Mitochondrial Membrane Potential | Yes |
Case Studies
- Study on HL-60 Cells :
-
Comparative Analysis with Other Compounds :
- When compared to other derivatives of furoquinolone, ethyl 2-anilino derivatives showed superior activity in inducing apoptosis and reducing cell viability in various cancer models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate?
- Methodological Answer : A common approach involves nucleophilic substitution between 3,4-dichloroaniline and ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate. The reaction is typically conducted in dichloromethane with triethylamine as a base at room temperature for 8–12 hours. Recrystallization in ethanol yields pure product (purity >95%) .
- Key Parameters :
- Solvent: Dichloromethane
- Base: Triethylamine (0.5–1.0 molar equivalents)
- Reaction Time: 8–12 hours
- Yield: ~70–80% after recrystallization
Q. How is the compound characterized structurally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The dihydrofuran ring (O2/C1–C4) is planar, with deviations <0.02 Å. Dihedral angles between the dihydrofuran ring and substituents (e.g., 3,4-dichlorophenyl) range from 28° to 78°, influencing molecular packing via N–H⋯O and C–H⋯O interactions .
- Structural Data :
| Parameter | Value |
|---|---|
| Dihydrofuran planarity | Max deviation: -0.021(2) Å |
| Dihedral angles | 28.1° (benzyl), 54.5° (phenyl) |
| Hydrogen bonds | N–H⋯O (intramolecular) |
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Cytotoxicity is assessed via MTT assays in cancer cell lines (e.g., WEHI-3 murine leukemia). Apoptosis is confirmed via flow cytometry (Annexin V/PI staining), DAPI nuclear morphology, and DNA fragmentation analysis .
- Example Protocol :
- Dose range: 10–100 µM
- Incubation: 48 hours
- Controls: DMSO (vehicle), cisplatin (positive control)
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies in reactivity predictions?
- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites using Fukui indices. For example, the carbonyl oxygen (O4) and aniline nitrogen (N1) show high electrophilicity, explaining preferential substitution at these positions. Discrepancies between experimental and theoretical bond lengths (<0.05 Å) are attributed to crystal packing effects .
- Key Findings :
| Property | Experimental | DFT-Calculated |
|---|---|---|
| C=O bond length | 1.215 Å | 1.207 Å |
| N–H⋯O bond energy | -3.2 kcal/mol | -3.5 kcal/mol |
Q. What strategies optimize yield in scaled-up synthesis?
- Methodological Answer : Continuous flow reactors reduce side reactions (e.g., hydrolysis of the ester group). Key parameters:
- Temperature: 25–30°C (prevents thermal degradation)
- Residence time: 10–15 minutes
- Catalyst: Immobilized triethylamine on silica gel (reusable, 5 cycles) .
- Comparative Data :
| Method | Yield (Lab Scale) | Yield (Pilot Scale) |
|---|---|---|
| Batch | 75% | 60% |
| Continuous Flow | 80% | 78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
